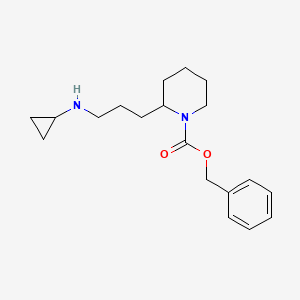
(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, with a methanol group further modified by a methanesulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate typically involves the introduction of the trifluoromethyl group to the thiazole ring, followed by the attachment of the methanol group and subsequent sulfonation to form the methanesulfonate. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: The trifluoromethyl and methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanesulfonate group may influence its solubility and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)-5-thiazolecarboxylic acid
- 2-(Trifluoromethyl)-5-thiazoleamine
- 2-(Trifluoromethyl)-5-thiazolethiol
Uniqueness
Compared to similar compounds, 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C6H6F3NO3S2 |
|---|---|
Molecular Weight |
261.2 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3 |
InChI Key |
ZCFWBGXXDVNPRE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(Dimethylphosphoryl)pyridin-3-yl]methanol](/img/structure/B13973193.png)
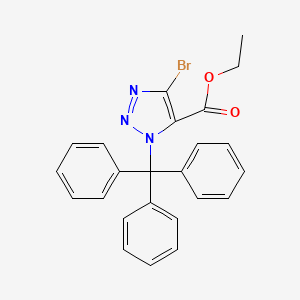

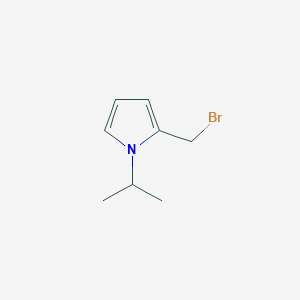
![Methyl 2-[(4-hydroxybutyl)amino]pent-4-enoate](/img/structure/B13973213.png)



![6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13973239.png)
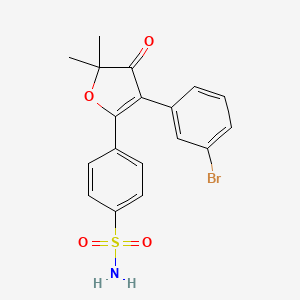
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
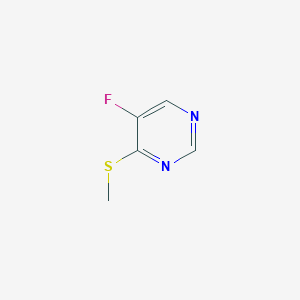
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)
